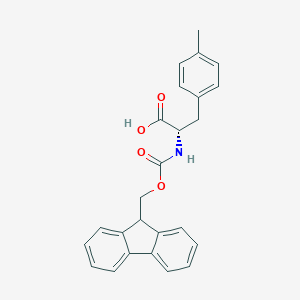

Fmoc-Phe(4-Me)-OH

Vue d'ensemble

Description

Fmoc-Phe(4-Me)-OH is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a methyl group at the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(4-Me)-OH typically involves the protection of the amino group of 4-methyl-L-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Phe(4-Me)-OH undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid.

Reduction: The Fmoc group can be removed by reduction using reagents like piperidine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form peptide bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate peptide bond formation.

Major Products Formed

Oxidation: 4-methylbenzoic acid derivatives.

Reduction: Free amino acids after Fmoc removal.

Substitution: Peptides and peptide derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Phe(4-Me)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain while attached to a solid support. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is crucial as it enables easy deprotection under basic conditions, facilitating the synthesis of complex peptide sequences with high purity and yield.

Key Benefits:

- High Purity : The use of Fmoc protecting groups minimizes side reactions that can lead to impurities.

- Versatility : It can be incorporated into various peptide sequences, allowing for diverse modifications.

Drug Development

The unique properties of this compound enhance its role in drug development , particularly in creating peptide-based therapeutics. Its hydrophobic nature improves the bioavailability of drugs, making it suitable for targeting specific receptors or enzymes.

Case Studies:

- Therapeutic Peptides : Research has shown that peptides synthesized using this compound exhibit enhanced activity against certain biological targets, making them promising candidates for new drug formulations .

- Targeted Therapies : The incorporation of this compound into drug designs has led to improved specificity and efficacy in treatments for various diseases, including cancer and metabolic disorders .

Bioconjugation

This compound plays a critical role in bioconjugation , where it is used to link peptides with other biomolecules such as antibodies or drugs. This process enhances the delivery systems for therapeutic agents, allowing for targeted delivery to specific cells or tissues.

Applications:

- Antibody-Drug Conjugates (ADCs) : By attaching drugs to antibodies using this compound, researchers have developed ADCs that selectively target cancer cells while minimizing effects on healthy tissues .

- Diagnostic Agents : The compound is also employed in creating diagnostic agents that can specifically bind to disease markers, improving the accuracy of medical diagnostics .

Research in Protein Engineering

In protein engineering, this compound is used for modifying proteins to study structure-function relationships. This modification helps scientists understand how changes at the molecular level affect protein stability and activity.

Insights:

- Stability Studies : Research indicates that modifications using this compound can significantly enhance protein stability, which is crucial for developing robust biopharmaceuticals .

- Functional Analysis : By altering specific residues within proteins, researchers can investigate the roles of these residues in enzymatic activity and binding interactions .

Fluorescent Labeling

The properties of this compound enable its use in fluorescent labeling , which is essential for tracking and visualizing biological processes within live cells. The incorporation of fluorescent tags into peptides allows researchers to monitor dynamic biological events in real-time.

Applications:

- Cell Tracking : Fluorescently labeled peptides are used to study cellular uptake and distribution, providing insights into cellular mechanisms and drug delivery systems .

- Imaging Techniques : This compound's ability to form stable conjugates with fluorescent dyes makes it valuable in imaging applications for both research and clinical diagnostics .

Mécanisme D'action

The mechanism of action of Fmoc-Phe(4-Me)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions . The compound’s ability to self-assemble into supramolecular structures also plays a role in its applications in material science .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-phenylalanine: Lacks the methyl group at the para position, making it less hydrophobic.

Fmoc-4-trifluoromethyl-L-phenylalanine: Contains a trifluoromethyl group instead of a methyl group, increasing its electron-withdrawing properties.

Fmoc-4-iodo-L-phenylalanine: Has an iodine atom at the para position, making it more reactive in substitution reactions.

Uniqueness

Fmoc-Phe(4-Me)-OH is unique due to the presence of the methyl group, which enhances its hydrophobicity and influences its self-assembly properties. This makes it particularly useful in the formation of hydrogels and other biofunctional materials .

Activité Biologique

Fmoc-Phe(4-Me)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-methyl-L-phenylalanine, is a derivative of phenylalanine widely utilized in peptide synthesis and supramolecular chemistry. Its unique structure allows for significant biological interactions, particularly in the formation of hydrogels and nanostructures, which have implications in drug delivery, tissue engineering, and biomaterials. This article explores the biological activity of this compound, detailing its properties, applications, and relevant research findings.

- Molecular Weight : 401.45 g/mol

- Chemical Formula : C25H23NO4

- CAS Number : 199006-54-8

Self-Assembly and Hydrogel Formation

This compound exhibits notable self-assembly properties that contribute to its ability to form hydrogels. Research indicates that the introduction of methyl groups at the para position of phenylalanine enhances the self-assembly propensity and influences the morphology of supramolecular structures. The hydrogels formed from Fmoc-dipeptides have shown promise as scaffolds for cell culture and tissue engineering applications due to their biocompatibility and tunable mechanical properties .

Table 1: Influence of Methyl Substitution on Hydrogel Properties

| Compound | Hydrogel Formation Ability | Morphological Characteristics |

|---|---|---|

| Fmoc-Phe-OH | Moderate | Fibrous networks |

| This compound | High | Dense nanofibers |

| Fmoc-Phe(4-F)-OH | Low | Sparse aggregates |

Enzymatic Condensation

The enzymatic condensation of this compound with other amino acids has been explored to create tunable nanostructures. The presence of electron-donating or withdrawing groups significantly affects the π-stacking and hydrogen bonding interactions, leading to variations in nanoscale morphologies. This property is crucial for designing materials with specific biological functions .

Case Study 1: Hydrogel Applications

A study demonstrated that this compound-based hydrogels can be utilized as delivery systems for therapeutic agents. The hydrogels exhibited controlled release profiles, making them suitable for applications in drug delivery systems. The mechanical strength and degradation rates could be modulated by altering the concentration of the Fmoc-dipeptides used in the hydrogel formulation .

Case Study 2: Tissue Engineering

In tissue engineering applications, this compound has been incorporated into scaffolds to support cell adhesion and proliferation. The hydrogels derived from this compound provided a conducive environment for stem cell growth, indicating potential uses in regenerative medicine .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enhanced Biocompatibility : The incorporation of methyl groups at the para position improves biocompatibility compared to other derivatives.

- Regulated Morphology : The ability to tune the morphology of supramolecular structures through chemical modification allows for tailored applications in various biomedical fields .

- Potential Antimicrobial Activity : Preliminary investigations suggest that certain derivatives may exhibit antimicrobial properties, although further studies are needed to elucidate this aspect fully .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHLZHGQPDMJQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427844 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199006-54-7 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.